molecular formula C39H70O5 B13401326 rac 1-Oleoyl-3-linoleoylglycerol

rac 1-Oleoyl-3-linoleoylglycerol

Cat. No.: B13401326
M. Wt: 619.0 g/mol
InChI Key: GREDRAMJRDQWEJ-LTEAFHAISA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac 1-Oleoyl-3-linoleoylglycerol typically involves the esterification of glycerol with oleic acid and linoleic acid. The reaction is usually catalyzed by an acid or base catalyst under controlled temperature and pressure conditions .

Industrial Production Methods: In industrial settings, the production of this compound can be achieved through enzymatic methods using lipases, which offer higher specificity and yield. The process involves the transesterification of triglycerides with oleic and linoleic acids in the presence of lipase enzymes .

Chemical Reactions Analysis

Types of Reactions: rac 1-Oleoyl-3-linoleoylglycerol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

rac 1-Oleoyl-3-linoleoylglycerol has a wide range of applications in scientific research:

    Chemistry: Used as a reference standard in lipid analysis and as a substrate in enzymatic studies.

    Biology: Studied for its role in cellular signaling and membrane dynamics.

    Medicine: Investigated for its potential therapeutic effects in metabolic disorders and inflammation.

    Industry: Utilized in the formulation of cosmetics, food products, and biofuels

Mechanism of Action

The mechanism of action of rac 1-Oleoyl-3-linoleoylglycerol involves its interaction with cellular membranes and enzymes. It can modulate membrane fluidity and permeability, influencing cellular signaling pathways. The compound is also a substrate for lipases and other enzymes, leading to the production of bioactive lipid mediators .

Comparison with Similar Compounds

  • 1-Oleoyl-2-linoleoylglycerol
  • 1-Oleoyl-3-palmitoylglycerol
  • 1-Oleoyl-3-stearoylglycerol

Comparison: rac 1-Oleoyl-3-linoleoylglycerol is unique due to the specific positioning of the oleoyl and linoleoyl groups, which confer distinct physicochemical properties. Compared to similar compounds, it has different melting points, solubility, and reactivity, making it suitable for specific applications in research and industry .

Properties

Molecular Formula

C39H70O5

Molecular Weight

619.0 g/mol

IUPAC Name

[2-hydroxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] (Z)-octadec-9-enoate

InChI

InChI=1S/C39H70O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-35-37(40)36-44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h11,13,17-20,37,40H,3-10,12,14-16,21-36H2,1-2H3/b13-11-,19-17-,20-18-

InChI Key

GREDRAMJRDQWEJ-LTEAFHAISA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\C/C=C\CCCCC)O

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCCCCC)O

Origin of Product

United States

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